2,2'-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]
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Overview
Description
2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a disulfide linkage, which is a key structural element that can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] typically involves the formation of the disulfide bond between two pyridine derivatives. One common method is the oxidative coupling of thiol precursors under controlled conditions. The reaction can be carried out using oxidizing agents such as iodine or hydrogen peroxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] involves its interaction with molecular targets through its disulfide bond and pyridine rings. The disulfide bond can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine rings can participate in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-methylaniline): Similar disulfide linkage but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(4-methoxyaniline): Similar structure with methoxy groups on the aromatic rings.
Uniqueness
2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] is unique due to its specific combination of methoxymethyl and methyl groups on the pyridine rings, along with the carbonitrile functionality. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,2'-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] (CAS Number: 5783-90-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by research findings and case studies.
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 342.43 g/mol
Antibacterial Activity
Research indicates that compounds with similar structural features to 2,2'-disulfanediylbis exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Activity
Several studies have investigated the anticancer properties of pyridine derivatives. For example, a study demonstrated that certain pyridine-based compounds exhibited cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
2,2'-Disulfanediylbis | MCF-7 | TBD |
Compound C | HCT-116 | 9.71 |
Compound D | PC3 | 12.41 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The specific data for 2,2'-disulfanediylbis remains to be established but is anticipated to be comparable based on structural analogies.
The biological activity of compounds like 2,2'-disulfanediylbis is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Pyridine derivatives have been shown to modulate enzyme activity and disrupt cellular homeostasis.
Case Studies
-
Anticancer Study :
- In a study assessing the effects of pyridine derivatives on MCF-7 breast cancer cells, it was found that treatment led to significant apoptosis induction, evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology.
"The treated MCF-7 cells exhibited LDH levels significantly higher than those of untreated controls, indicating effective cytotoxicity."
-
Antibacterial Study :
- A comparative analysis of similar compounds showed that certain derivatives displayed inhibition zones comparable to standard antibiotics like ceftriaxone, suggesting a promising avenue for further exploration of 2,2'-disulfanediylbis in antibacterial applications.
Properties
CAS No. |
5783-90-4 |
---|---|
Molecular Formula |
C18H18N4O2S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]disulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-5-13(9-23-3)15(7-19)17(21-11)25-26-18-16(8-20)14(10-24-4)6-12(2)22-18/h5-6H,9-10H2,1-4H3 |
InChI Key |
VTQMEDPSMBURKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SSC2=NC(=CC(=C2C#N)COC)C)C#N)COC |
Origin of Product |
United States |
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